3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a compound that belongs to the class of organic chemicals known as halogenated pyridines. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, substituted with various halogen atoms and other functional groups. The specific compound has bromine, chlorine, and a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of halogenated pyridines, including 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, often involves strategic functionalization and metalation reactions. For instance, the synthesis of related chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been achieved through regioexhaustive functionalization, leading to the formation of various carboxylic acids . Additionally, the synthesis of a related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, demonstrates the use of nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis to obtain the desired product . These methods highlight the complexity and versatility of synthetic routes available for halogenated pyridines.
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be studied using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study of related pyridine derivatives has provided insight into their synthesis, spectroscopic properties, and molecular structure using X-ray diffraction (XRD) and density functional theory (DFT) . Similarly, the crystal structure and hydrogen bonding of related compounds have been investigated, revealing the presence of hydrogen bonding networks and π-stacking interactions .
Chemical Reactions Analysis
The reactivity of halogenated pyridines is influenced by the presence of halogen atoms and other substituents on the pyridine ring. These substituents can activate the ring towards various chemical reactions, such as carbon-carbon coupling, which is a vital reaction in organic synthesis . The study of the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid also showcases the reactivity of halogenated pyridines in bromination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine can be inferred from studies on similar compounds. Spectroscopic techniques like FT-IR and NMR are commonly used to characterize these compounds . Computational studies, including DFT, provide valuable information on the optimized geometric structure, vibrational frequencies, and chemical shifts . Additionally, the study of non-linear optical properties and interactions with DNA and microbes can offer insights into the potential applications of these compounds .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
- Methods : The synthesis and applications of TFMP and its derivatives involve various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized through direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
4. Synthesis of Crop-Protection Products
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
5. Synthesis of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine
- Application : 2-Chloro-3-(trifluoromethyl)pyridine, a derivative of TFMP, may be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine .
- Methods : The synthesis is done via a modified Ullmann reaction .
6. Regioexhaustive Functionalization
- Application : 2-Chloro-5-(trifluoromethyl)pyridine, a derivative of TFMP, may be employed as a model substrate to investigate the regioexhaustive functionalization .
4. Synthesis of Crop-Protection Products
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
5. Synthesis of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine
- Application : 2-Chloro-3-(trifluoromethyl)pyridine, a derivative of TFMP, may be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine .
- Methods : The synthesis is done via a modified Ullmann reaction .
6. Regioexhaustive Functionalization
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It’s toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQLMGPWTHAUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543185 | |
Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |
CAS RN |
71701-92-3 | |
Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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